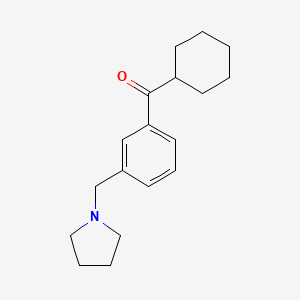
Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone
Vue d'ensemble
Description
Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO . It has a molecular weight of 271.4 . This compound is used in scientific research and has diverse applications such as drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone consists of a cyclohexyl group, a phenyl group, and a pyrrolidinomethyl group . The exact structure can be represented by the InChI code: 1S/C18H25NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h8-11,16H,1-7,12-14H2 .Applications De Recherche Scientifique
-
Pyrrolidine in Drug Discovery
- Pyrrolidine is a versatile scaffold for creating biologically active compounds . It’s widely used by medicinal chemists to develop compounds for treating human diseases .
- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
[3 + n] Cycloaddition Reactions
- Pyridazine derivatives, which can be synthesized using [3 + n] cycloaddition reactions, have potential applications in medicinal chemistry and optoelectronics .
- The stereochemistry and regiochemistry of the cycloaddition reactions are important factors .
- Applications in optoelectronics (as fluorescent materials and sensors) and medicinal chemistry (as antimicrobials and anticancer) are also reviewed .
-
Pyrrolidinone in Biological Research
- Pyrrolidinone is a five-membered lactam present in both natural and synthetic compounds . It’s used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
- Pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
-
Pyrrolone in Biological Research
-
Pyrrolidine in Biological Research
- Pyrrolidine is a versatile scaffold for creating biologically active compounds . It’s widely used by medicinal chemists to develop compounds for treating human diseases .
- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Pyrrolidine in Medicinal Chemistry
- Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Pyrrolidin-2-one in Drug Synthesis
- Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds .
- It’s used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
- Pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
-
1,3-Dihydro-2H-pyrrol-2-one (Pyrrolone) in Biological Research
Safety And Hazards
Propriétés
IUPAC Name |
cyclohexyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h6-7,10,13,16H,1-5,8-9,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDMDIVVTSMXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643229 | |
| Record name | Cyclohexyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898771-00-1 | |
| Record name | Cyclohexyl[3-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



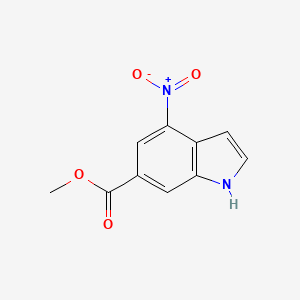
![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)
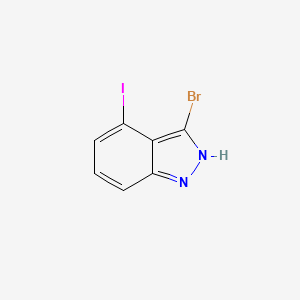

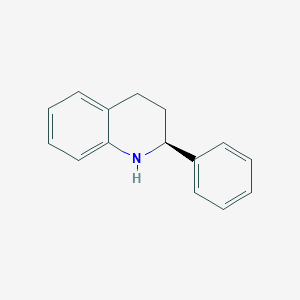
![Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate](/img/structure/B1603965.png)
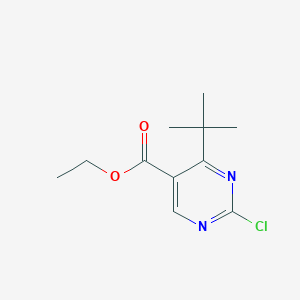
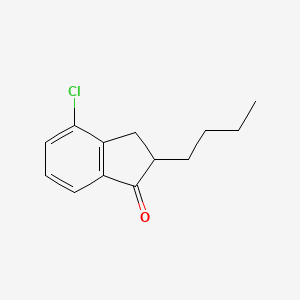

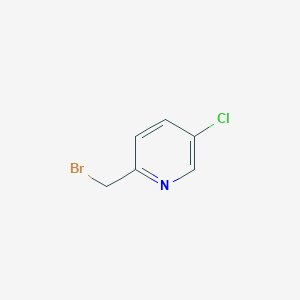
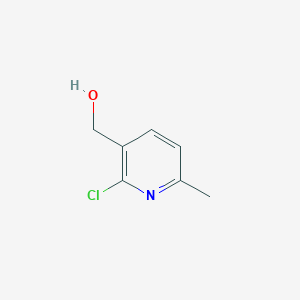
![4-Oxa-7-azaspiro[2.5]octane](/img/structure/B1603978.png)
![7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1603979.png)
![N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B1603980.png)